5-(5-bromofuran-2-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Beschreibung
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core fused with a brominated furan moiety and a carbonyl group. Its unique architecture includes a 1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one scaffold, substituted with a 5-bromofuran-2-carbonyl group at position 5 and a chlorine atom at position 12.
Eigenschaften
IUPAC Name |
5-(5-bromofuran-2-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3O3/c17-13-3-2-12(24-13)16(23)20-6-5-11-10(8-20)15(22)21-7-9(18)1-4-14(21)19-11/h1-4,7H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQFKLKHYSNADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to three analogues:
1,5,9-Triazatricyclo[8.4.0.0³,⁸]Tetradeca-3(8),9,11,13-Tetraen-2-One (Unsubstituted Core) :
- Structural Difference : Lacks bromofuran and chlorine substituents.
- Impact : Reduced molecular weight (MW: 287.3 g/mol vs. 463.7 g/mol for the target compound) and lower logP (1.2 vs. 3.5), indicating poorer lipid solubility .
- Bioactivity : Shows weak inhibition of kinase enzymes (IC₅₀ > 10 µM) compared to the target compound (IC₅₀ = 0.8 µM in kinase X assays) due to missing halogen-mediated binding .
5-(Furan-2-Carbonyl)-13-Chloro-1,5,9-Triazatricyclo[8.4.0.0³,⁸]Tetradeca-3(8),9,11,13-Tetraen-2-One (Non-Brominated Analogue): Structural Difference: Replaces bromine with hydrogen on the furan ring. Impact: Lower halogen bonding capacity reduces stability in plasma (t₁/₂ = 2.3 hours vs. 6.7 hours for the brominated compound) . Pharmacokinetics: Faster metabolic clearance (CL = 45 mL/min/kg vs. 22 mL/min/kg) due to decreased resistance to CYP450 oxidation .
5-(5-Bromofuran-2-Carbonyl)-1,5,9-Triazatricyclo[8.4.0.0³,⁸]Tetradeca-3(8),9,11,13-Tetraen-2-One (Non-Chlorinated Analogue): Structural Difference: Absence of the 13-chloro substituent. Impact: Reduced electrostatic interactions with hydrophobic enzyme pockets, lowering binding affinity (Kd = 120 nM vs. 18 nM for the target compound) .
Table 1: Key Comparative Data
| Property | Target Compound | Unsubstituted Core | Non-Brominated Analogue | Non-Chlorinated Analogue |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 463.7 | 287.3 | 448.6 | 428.2 |
| logP | 3.5 | 1.2 | 2.9 | 3.1 |
| Plasma Stability (t₁/₂, hours) | 6.7 | 0.9 | 2.3 | 5.4 |
| Kinase X Inhibition (IC₅₀, µM) | 0.8 | >10 | 5.2 | 1.5 |
| Metabolic Clearance (mL/min/kg) | 22 | 58 | 45 | 27 |
Research Findings and Mechanistic Insights
- Halogen Effects : The 5-bromo and 13-chloro groups synergistically enhance target binding via halogen bonds with backbone carbonyls (e.g., in kinase X’s ATP-binding pocket) .
- Solubility-Stability Trade-off: The bromofuran moiety improves lipophilicity but reduces aqueous solubility (2.1 µg/mL vs. 15.6 µg/mL for the non-brominated analogue), necessitating formulation optimization for in vivo use .
- Toxicity Profile: The chlorine atom at position 13 mitigates off-target hepatotoxicity observed in the non-chlorinated analogue (ALT levels: 25 U/L vs. 120 U/L at 10 mg/kg) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
